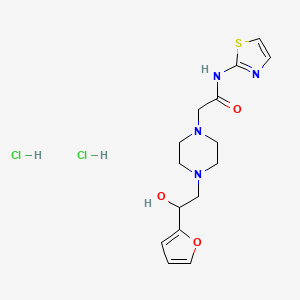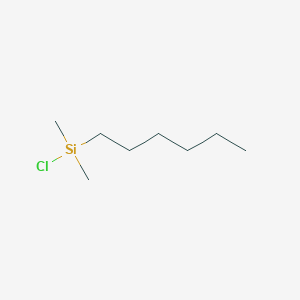![molecular formula C17H14N2OS2 B2721923 N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide CAS No. 1321702-73-1](/img/structure/B2721923.png)
N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide”, there are related studies on the synthesis of similar compounds. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Aplicaciones Científicas De Investigación
Facile Synthesis and Antitumor Activity
A study by Haggam et al. (2017) detailed the synthesis of various 1,3-thiazines and thiazoles, including compounds structurally related to N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide, under conventional conditions. The synthesized compounds showed significant antitumor activities, with some exhibiting higher reactivity towards cancer cell lines than the standard anticancer drug doxorubicin (Haggam et al., 2017).
Building Blocks in Drug Discovery
Durcik et al. (2020) described the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, presenting a pathway for creating building blocks that can be substituted at various positions. This approach offers a broad potential for exploring chemical space around molecules for targeting specific biological activities (Durcik et al., 2020).
Microbial Transformations and Biological Effects
Reemtsma et al. (1995) investigated the degradation products of the fungicide 2-(thiocyanomethylthio)benzothiazole, including 2-(methylthio)benzothiazole, in industrial wastewater. Their study highlighted the challenges in completely removing these compounds through biological wastewater treatment and emphasized the potential environmental impact due to limited biodegradability and toxicity (Reemtsma et al., 1995).
Anticancer Activity of Benzothiazole Derivatives
Havrylyuk et al. (2010) synthesized a series of 4-thiazolidinones containing benzothiazole moiety and evaluated their anticancer activity. Some derivatives showed promising activity against various cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Havrylyuk et al., 2010).
Hemostatic Agents
Nong et al. (2018) synthesized benzothiazole amide derivatives and evaluated them for their hemostatic activities, comparing them to the standard drug etamsylate. One compound showed significant activity, indicating the potential of these derivatives as new hemostatic agents (Nong et al., 2018).
Direcciones Futuras
The future directions for the study of “N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide” could include further investigation into its potential biological activities, its synthesis and characterization, and its possible applications in various fields. Given the anti-inflammatory activity of related compounds , it could be interesting to explore whether “this compound” possesses similar properties.
Mecanismo De Acción
Target of action
Benzothiazole derivatives, which “N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide” is a part of, have been found to exhibit anti-tubercular activity . They have been studied for their inhibitory effects against Mycobacterium tuberculosis .
Biochemical pathways
Benzothiazole derivatives are thought to interfere with the synthesis of cell walls in bacteria, leading to their death .
Result of action
Similar compounds have been found to exhibit anti-tubercular activity, suggesting that they may have a bactericidal effect .
Propiedades
IUPAC Name |
(E)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-21-17-19-14-9-8-13(11-15(14)22-17)18-16(20)10-7-12-5-3-2-4-6-12/h2-11H,1H3,(H,18,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVKJXHEUXQUKS-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B2721846.png)
![2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2721847.png)
![2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2721848.png)
![1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2721850.png)
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl 4-chlorobenzoate](/img/structure/B2721851.png)


![2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2721857.png)



